(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol
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Overview
Description
(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C10H20N2O2Si and a molecular weight of 228.3635 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a trimethylsilyl group and an ethoxy methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol typically involves the reaction of pyrazole derivatives with trimethylsilyl-protected ethoxy methyl groups under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Scientific Research Applications
(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol include:
(4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanol: This compound has a similar structure but with a methyl group at the 4-position of the pyrazole ring.
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanol: This compound lacks the methyl group at the 4-position, making it a simpler analog.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20N2O2Si |
---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-10(8-13)11-12/h4-5,13H,6-9H2,1-3H3 |
InChI Key |
WZELLTUAICWMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)CO |
Origin of Product |
United States |
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